

In-Depth Technical Guide to the Certificate of Analysis for Vildagliptin-d3

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Compound of Interest

Compound Name: Vildagliptin-d3

Cat. No.: B564976

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical data and methodologies presented in a typical Certificate of Analysis (CoA) for **Vildagliptin-d3**. **Vildagliptin-d3**, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, serves as an essential internal standard in pharmacokinetic and metabolic studies. Understanding its quality control parameters is paramount for ensuring accurate and reproducible research outcomes.

Physicochemical and Quality Control Data

The following tables summarize the key quantitative data typically found on a CoA for **Vildagliptin-d3**, ensuring the material's identity, purity, and quality.

Table 1: General Properties

Parameter	Specification
Molecular Formula	C ₁₇ H ₂₂ D ₃ N ₃ O ₂ [1][2]
Molecular Weight	306.42 g/mol [1][2]
Appearance	Off-white to pale beige solid[1]
Solubility	Freely soluble in water[3]
Storage Temperature	-20°C[2]

Table 2: Identification and Purity

Test	Method	Result	Specification
Identification	¹ H-NMR	Consistent with structure	Conforms to structure[1]
Identification	Mass Spectrometry	Consistent with structure	Conforms to structure[1]
Purity	HPLC	>95%[2]	≥ 95%
Isotopic Purity	Mass Spectrometry	97.3%	≥ 97%
Melting Point	Capillary Method	> 146 °C (dec.)[1]	Report value

Table 3: Elemental Analysis

Element	Theoretical %	Actual %
Carbon	66.64%[1]	63.09%[1]
Hydrogen (including Deuterium)	8.23%[1]	8.04%[1]
Nitrogen	13.71%[1]	12.61%[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the typical experimental protocols for the key tests cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of Vildagliptin and its analogs.[4]

- Instrumentation: A standard HPLC system equipped with a UV-visible detector.

- Column: Inertsil C18 column (4.6 x 250 mm) or equivalent.[5]
- Mobile Phase: A mixture of Acetonitrile and a Phosphate Buffer (e.g., 60:40 v/v) with the pH adjusted to a range of 6.5 to 7.5.[5][6] Isocratic elution is typically used.
- Flow Rate: 1.0 mL/min.[5]
- Detection: UV detection at a wavelength of approximately 210-215 nm.[4][5]
- Sample Preparation: The **Vildagliptin-d3** sample is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 50 µg/mL).[6] The solution is then filtered through a 0.45 µm nylon filter before injection.[6]
- Analysis: The retention time of the **Vildagliptin-d3** peak is compared to a reference standard. Purity is calculated based on the area of the principal peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identification and Isotopic Purity

MS is used to confirm the molecular weight and isotopic enrichment of **Vildagliptin-d3**.

- Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.
- Analysis: The mass spectrum is analyzed for the presence of the parent ion corresponding to the molecular weight of **Vildagliptin-d3** (m/z ~307.4). The isotopic distribution is examined to confirm the incorporation of three deuterium atoms and to calculate the isotopic purity. The fragmentation pattern is also compared to a reference standard to confirm the structure.

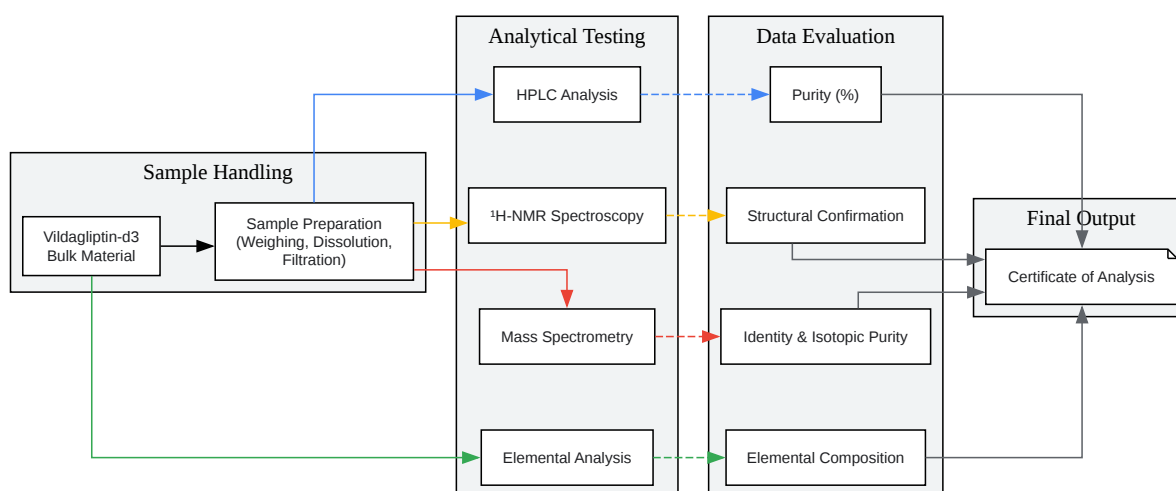
Nuclear Magnetic Resonance (^1H -NMR) Spectroscopy for Structural Confirmation

^1H -NMR spectroscopy is a powerful tool for confirming the chemical structure of **Vildagliptin-d3**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as Deuterium Oxide (D₂O) or DMSO-d₆.
- Analysis: The resulting spectrum is analyzed for chemical shifts, coupling constants, and integration values of the proton signals. The absence or reduced intensity of signals at the positions of deuteration, compared to the spectrum of non-deuterated Vildagliptin, confirms the successful isotopic labeling. The overall pattern must be consistent with the expected structure of **Vildagliptin-d3**.

Visualized Workflows and Pathways

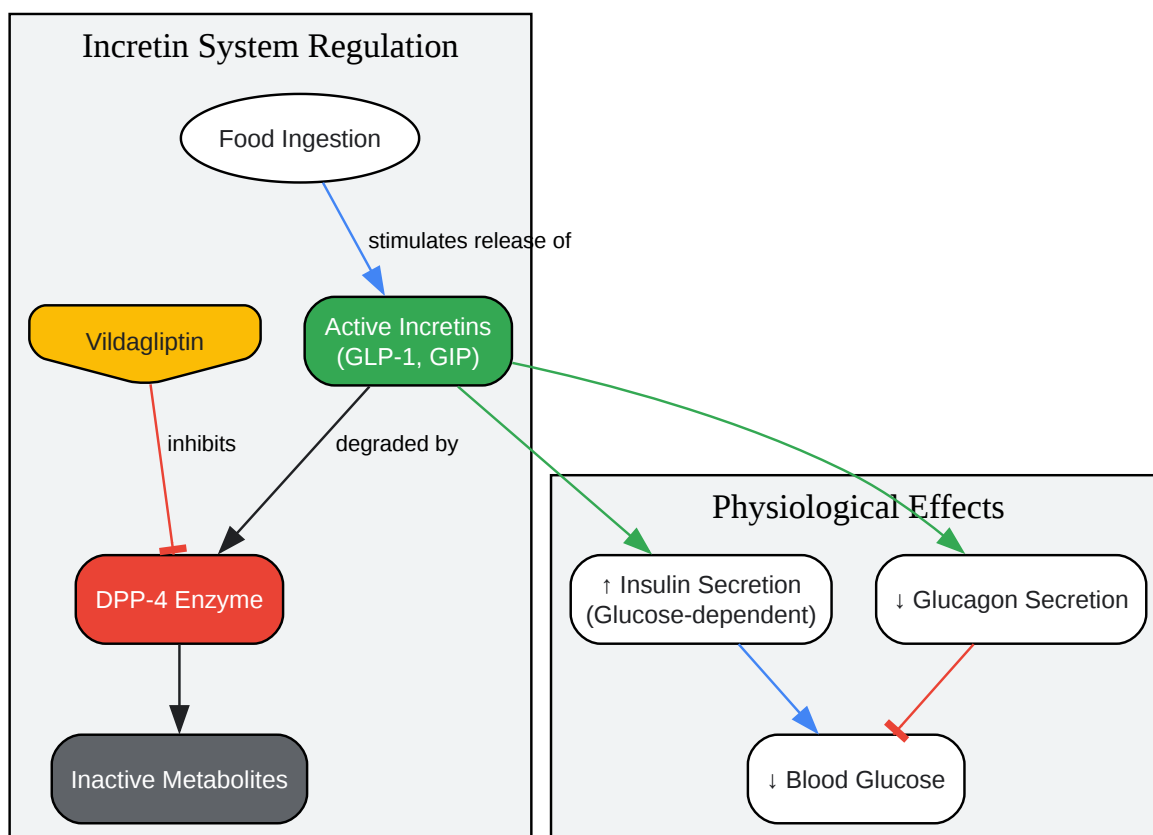
The following diagrams illustrate the analytical workflow and the mechanism of action of Vildagliptin.



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Caption: Analytical workflow for **Vildagliptin-d3** Certificate of Analysis.

Vildagliptin functions by inhibiting the DPP-4 enzyme, which plays a crucial role in glucose homeostasis.



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Caption: Mechanism of action of Vildagliptin as a DPP-4 inhibitor.

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